molecular formula C20H23N5O3 B12773472 2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- CAS No. 124673-96-7

2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-

Cat. No.: B12773472
CAS No.: 124673-96-7
M. Wt: 381.4 g/mol
InChI Key: XUSBOMQMQOZUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of benzoxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazolone core, followed by the introduction of the methyl group and the complex side chain containing the pyrimidinyl and piperazinyl moieties. Common reagents and conditions include:

    Starting Materials: Benzoxazolone, methylating agents, pyrimidine derivatives, piperazine.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazolone Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidinyl-Piperazinyl Compounds: Molecules containing the pyrimidinyl and piperazinyl moieties.

Uniqueness

2(3H)-Benzoxazolone, 3-methyl-6-(1-oxo-4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

124673-96-7

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

3-methyl-6-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H23N5O3/c1-23-16-6-5-15(14-18(16)28-20(23)27)17(26)4-2-9-24-10-12-25(13-11-24)19-21-7-3-8-22-19/h3,5-8,14H,2,4,9-13H2,1H3

InChI Key

XUSBOMQMQOZUEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=NC=CC=N4)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.